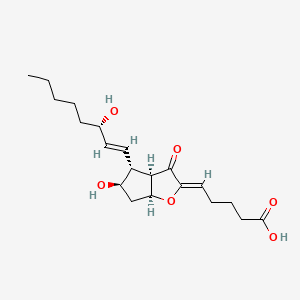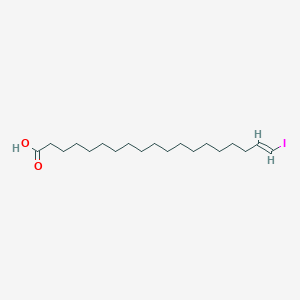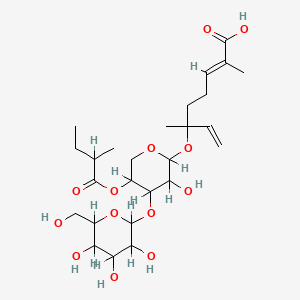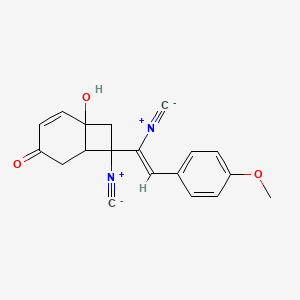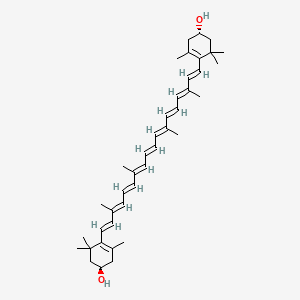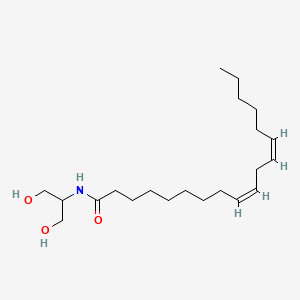![molecular formula C25H31NO10 B1235995 (11S,12aR,13aR)-12-ethenyl-11-(beta-D-glucopyranosyloxy)-2-hydroxy-3-methoxy-5,6,12,12a,13,13a-hexahydro-11H-pyrano[4',3':4,5]pyrido[2,1-a]isoquinolin-8-one](/img/structure/B1235995.png)
(11S,12aR,13aR)-12-ethenyl-11-(beta-D-glucopyranosyloxy)-2-hydroxy-3-methoxy-5,6,12,12a,13,13a-hexahydro-11H-pyrano[4',3':4,5]pyrido[2,1-a]isoquinolin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alangiside is an organic heterotetracyclic compound that is an alkaloidal glycoside isolated from Alangium salviifolium. It has a role as a plant metabolite. It is an isoquinoline alkaloid, a beta-D-glucoside, a member of isoquinolines, an aromatic ether, an olefinic compound, a member of phenols, an organic heterotetracyclic compound and a terpene glycoside.
Scientific Research Applications
Chemical Structure and Configuration Analysis
The compound has been studied for its structure and absolute configuration. For instance, Shoeb et al. (1975) established the structure and absolute configuration of a related compound, O-methylalangiside, which shares structural similarities with the compound . This study involved chemical and spectroscopic analysis, highlighting the importance of such techniques in understanding complex molecular structures (Shoeb, Raj, Kapil, & Popli, 1975).
Synthesis and Biological Activity
Several studies have focused on synthesizing derivatives of pyrano[4',3':4,5]pyrido[2,1-a]isoquinolines and evaluating their biological activities. For example, Anderson et al. (1984) reported on the synthesis of 4,5-dihydropyrrolo[2,1-a]isoquinolines and their antineoplastic activity. This study signifies the potential therapeutic applications of these compounds in cancer treatment (Anderson, Mcpherson, New, & Rick, 1984).
Pharmaceutical Applications
Some derivatives of the compound have been studied for their potential use in pharmaceuticals. For example, Subramanyam et al. (1995) synthesized a new class of compounds related to pyrano[4',3':4,5]pyrido[2,1-a]isoquinoline, acting as noncompetitive N-methyl-D-aspartate (NMDA) antagonists. These compounds could be significant in developing drugs for neurological disorders (Subramanyam, Mallamo, Pilling, Earley, Carabateas, Wetzel, DeHaven-Hudkins, Allen, & Kullnig, 1995).
Anticonvulsant Properties
Research also indicates the potential anticonvulsant properties of related compounds. Paronikyan et al. (2004) developed a method for synthesizing pyrazolo[3,4-b]pyrano(thiopyrano)[4,3-d]pyridine and pyrazolo[3,4-c]isoquinoline derivatives and studied their anticonvulsant properties. This research opens avenues for new treatments in epilepsy and other seizure disorders (Paronikyan, Sirakanyan, Noravyan, Paronikyan, & Dzhagatspanyan, 2004).
Radical Scavenging Activities
Compounds with similar structures have been evaluated for their radical scavenging activities. Disadee et al. (2012) isolated compounds from Scleropyrum pentandrum and evaluated them using DPPH and ORAC assays, highlighting the potential antioxidant properties of these compounds (Disadee, Mahidol, Sahakitpichan, Sitthimonchai, Ruchirawat, & Kanchanapoom, 2012).
properties
Molecular Formula |
C25H31NO10 |
|---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
(1R,15S,17R)-16-ethenyl-4-hydroxy-5-methoxy-15-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-14-oxa-10-azatetracyclo[8.8.0.02,7.012,17]octadeca-2,4,6,12-tetraen-11-one |
InChI |
InChI=1S/C25H31NO10/c1-3-12-14-7-16-13-8-17(28)18(33-2)6-11(13)4-5-26(16)23(32)15(14)10-34-24(12)36-25-22(31)21(30)20(29)19(9-27)35-25/h3,6,8,10,12,14,16,19-22,24-25,27-31H,1,4-5,7,9H2,2H3/t12?,14-,16-,19-,20-,21+,22-,24+,25+/m1/s1 |
InChI Key |
BCYNGTTVQNJTCV-KFWOGKQRSA-N |
Isomeric SMILES |
COC1=C(C=C2[C@H]3C[C@@H]4C([C@@H](OC=C4C(=O)N3CCC2=C1)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C=C)O |
SMILES |
COC1=C(C=C2C3CC4C(C(OC=C4C(=O)N3CCC2=C1)OC5C(C(C(C(O5)CO)O)O)O)C=C)O |
Canonical SMILES |
COC1=C(C=C2C3CC4C(C(OC=C4C(=O)N3CCC2=C1)OC5C(C(C(C(O5)CO)O)O)O)C=C)O |
synonyms |
alangiside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



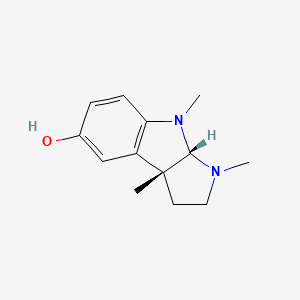
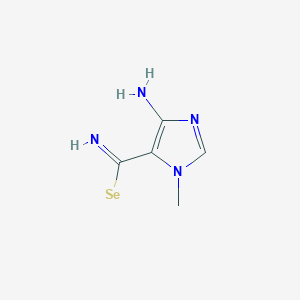

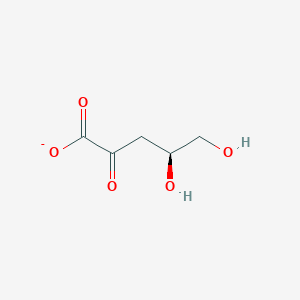


![8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, methyl ester, [1R-(exo,exo)]-](/img/structure/B1235923.png)

